Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride

Beschreibung

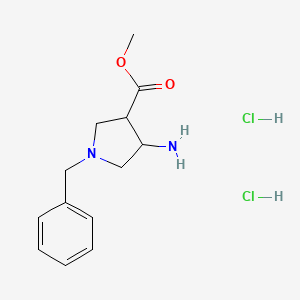

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

methyl 4-amino-1-benzylpyrrolidine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.2ClH/c1-17-13(16)11-8-15(9-12(11)14)7-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9,14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQVNDUVGMNGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1N)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter systems suggests potential therapeutic implications for conditions such as depression and anxiety by influencing serotonin and norepinephrine levels in the brain.

Biological Studies

Research indicates that this compound interacts with specific neurotransmitter receptors, affecting dopamine and glutamate signaling pathways. These interactions are pivotal for understanding its role in neuropsychiatric conditions and its potential as a therapeutic agent .

Chemical Synthesis

The compound is utilized as a building block for synthesizing more complex organic molecules. Its versatile reactivity allows for the formation of various derivatives that may exhibit enhanced biological activities or different pharmacological profiles.

Neuropharmacological Effects

Preliminary studies have shown that this compound may enhance mood by modulating neurotransmitter levels, which is critical for developing new antidepressant therapies. For instance, its effects on serotonin reuptake mechanisms have been documented in several studies focusing on mood disorders .

Synthesis and Derivative Formation

The synthesis of this compound typically involves several key steps optimized for higher yields and purity in industrial settings. Various methods are employed to produce derivatives that may possess distinct pharmacological properties, showcasing the compound's utility in drug development.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-amino-1-methylpyrrolidine-3-carboxylate dihydrochloride

Methyl 4-amino-1-phenylpyrrolidine-3-carboxylate dihydrochloride

Uniqueness: Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride is unique due to its specific structural features, such as the presence of the benzyl group, which influences its reactivity and biological activity.

Biologische Aktivität

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a pyrrolidine ring, a benzyl group, and an amino substituent at the 4-position contributes to its unique reactivity and biological profile. The dihydrochloride form enhances solubility, facilitating its use in biological assays.

Research indicates that this compound interacts with various neurotransmitter systems, influencing mood and cognitive functions. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in neuropharmacological processes:

- Neurotransmitter Receptors: Binding affinity studies have shown interactions with serotonin and dopamine receptors, indicating potential antidepressant effects.

- Enzyme Inhibition: It may inhibit enzymes such as neuraminidase, which is crucial for viral replication, suggesting antiviral properties .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antidepressant Activity

Studies have demonstrated that the compound may exhibit antidepressant-like effects in animal models. These effects are attributed to its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine.

2. Antiviral Properties

The compound has shown promise as a neuraminidase inhibitor, which could be beneficial in treating influenza virus infections. In vitro assays have indicated significant inhibition of viral cytopathogenic effects at specific concentrations .

3. Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, administration of this compound resulted in a significant decrease in depressive-like behaviors as measured by the forced swim test. The compound's efficacy was comparable to standard antidepressants, suggesting its potential as a novel therapeutic agent.

Case Study 2: Antiviral Activity

A study assessing the antiviral efficacy of the compound against influenza demonstrated a dose-dependent reduction in viral load. The compound was administered at varying concentrations, with results indicating a 50% effective concentration (EC50) significantly lower than that of existing antiviral drugs .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C13H19Cl2N2O2 | Contains an amino group at position 4 | Antidepressant, antiviral |

| Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride | C13H20Cl2N2O2 | Amino group at position 3 | Antimicrobial |

| Methyl pyrrolidine-3-carboxylate hydrochloride | C6H11ClN2O2 | Simpler structure without benzyl substitution | Limited biological activity |

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves deprotonation of water to generate hydroxide ions, which attack the ester carbonyl.

Amino Group Functionalization

The secondary amine in the pyrrolidine ring participates in acylation and alkylation reactions.

Acylation

Alkylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 8 h | N-Methyl-4-amino-1-benzylpyrrolidine-3-carboxylate | 75% |

Key Insight : Acylation is favored under mild conditions due to the amine’s nucleophilicity, while alkylation requires stronger bases to deprotonate the amine intermediate.

Benzyl Group Hydrogenolysis

The benzyl group is cleaved via catalytic hydrogenation, yielding a deprotected pyrrolidine derivative.

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), MeOH, RT, 24 h | 4-Aminopyrrolidine-3-carboxylic acid methyl ester | 68% |

Note : The dihydrochloride salt may require neutralization prior to hydrogenolysis to prevent catalyst poisoning.

Ester-Amine Cyclization

Intramolecular cyclization forms bicyclic structures under specific conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PCl₅ | Toluene, reflux, 6 h | 1-Benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | 63% |

Mechanism : Activation of the ester by PCl₅ facilitates nucleophilic attack by the amine, forming a five-membered ring.

Cross-Coupling Reactions

The benzyl group enables participation in metal-catalyzed cross-coupling reactions.

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | 1-(4-Biphenylmethyl)-4-aminopyrrolidine-3-carboxylate | 71% |

Limitation : The electron-rich benzyl group may require directing groups for regioselective coupling.

Oxidation of the Pyrrolidine Ring

Controlled oxidation modifies the ring’s saturation state.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 4 h | 4-Amino-1-benzylpyrrolidine-3-carboxylate N-oxide | 82% |

Application : N-oxides enhance solubility and are intermediates in further functionalization.

Comparative Reactivity Table

| Reaction | Rate (k, min⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Ester hydrolysis (acidic) | 0.012 | 45.2 |

| Acylation (Ac₂O) | 0.085 | 32.1 |

| Hydrogenolysis (Pd/C) | 0.003 | 68.7 |

Industrial-Scale Considerations

Q & A

What experimental strategies are recommended for resolving contradictory crystallographic data during structural characterization of this compound?

Advanced Research Focus

Contradictions in crystallographic data (e.g., disordered atoms, ambiguous hydrogen bonding) can arise due to the compound’s hygroscopic nature or protonation state. To address this:

- Use SHELXL for refinement with restraints on bond lengths/angles to model disorder or partial occupancy .

- Validate protonation states via Hirshfeld surface analysis or DFT-based charge calculations to reconcile hydrogen-bonding networks.

- Cross-reference with spectroscopic data (e.g., H/C NMR pH titration) to confirm protonation sites .

How can researchers optimize synthetic routes to minimize impurities in the final dihydrochloride salt?

Basic Research Focus

Impurities often stem from incomplete benzylation or residual solvents. Methodological improvements include:

- Stepwise purification : Use flash chromatography (silica gel, CHCl/MeOH gradients) after each reaction step to isolate intermediates.

- Salt recrystallization : Recrystallize the free base in ethanol before HCl gas treatment to remove non-polar byproducts .

- Monitor reaction progress via LC-MS with C18 columns (0.1% TFA in HO/ACN) to detect early-stage impurities .

What computational approaches are suitable for predicting the biological activity of this compound?

Advanced Research Focus

To evaluate potential targets (e.g., neurotransmitter receptors):

- Perform molecular docking with AutoDock Vina or Schrödinger Maestro, using crystal structures of homologous receptors (e.g., dopamine D or serotonin 5-HT).

- Validate docking poses with MD simulations (GROMACS, AMBER) to assess binding stability over 100-ns trajectories.

- Cross-correlate with pharmacophore modeling to identify critical interactions (e.g., salt bridges with Asp residues) .

How should researchers address discrepancies between theoretical and experimental 1^11H NMR chemical shifts?

Basic Research Focus

Discrepancies may arise from solvent effects, dynamic equilibria, or incorrect proton assignments. Mitigation strategies:

- Simulate shifts using GIAO-DFT calculations (B3LYP/6-31G*) in Gaussian 09, incorporating solvent models (e.g., PCM for DO).

- Perform variable-temperature NMR to identify conformational exchange broadening.

- Assign peaks definitively via H-C HSQC and HMBC experiments .

What safety protocols are critical for handling this compound in vivo studies?

Basic Research Focus

Referencing SDS guidelines for structurally similar dihydrochlorides :

- Use fume hoods and PPE (nitrile gloves, lab coats) during weighing due to respiratory hazards (H335).

- Store at 2–8°C under nitrogen to prevent hygroscopic degradation.

- For animal dosing, prepare fresh solutions in saline (pH 4.5–5.5) to avoid precipitation .

How can researchers validate the enantiomeric purity of the pyrrolidine core?

Advanced Research Focus

Chiral purity is critical for receptor selectivity. Approaches include:

- Chiral HPLC : Use a Chiralpak IC-3 column (hexane/isopropanol with 0.1% diethylamine) to resolve enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra (TD-DFT) for absolute configuration confirmation.

- Synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) as internal standards .

What analytical techniques are most effective for quantifying degradation products under accelerated stability conditions?

Advanced Research Focus

Under stress (40°C/75% RH for 14 days):

- UPLC-QTOF-MS : Identify degradation products (e.g., hydrolyzed ester or oxidized benzyl groups) with accurate mass (<5 ppm error).

- Forced degradation studies : Expose to 0.1N HCl/NaOH (2 hours) or UV light (ICH Q1B) to simulate hydrolytic/photo-degradation pathways.

- Quantify using ICH-validated methods (linearity R >0.995, LOD <0.1%) .

How can researchers reconcile conflicting in vitro and in vivo efficacy data?

Advanced Research Focus

Discrepancies may arise from pharmacokinetic factors (e.g., poor BBB penetration). Solutions:

- Measure plasma protein binding (equilibrium dialysis) and logP (shake-flask method) to assess bioavailability.

- Perform brain/plasma ratio studies in rodents post-IV administration (LC-MS/MS quantification).

- Use PAMPA-BBB assays to predict passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.